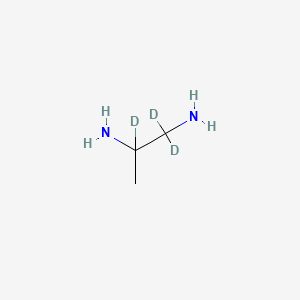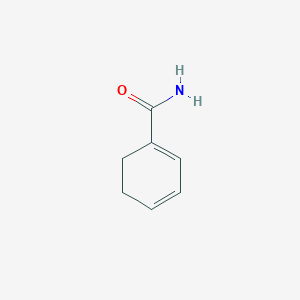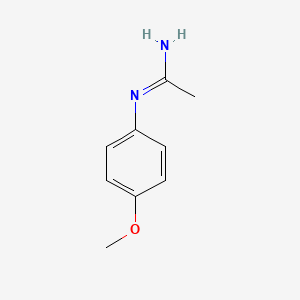
rac 1,1,2-Diaminopropane-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 1,1,2-Diaminopropane-d3: is a deuterium-labeled compound with the molecular formula C3H7D3N2 and a molecular weight of 77.14 . It is a stable isotope-labeled compound used in various scientific research applications. The compound is also known by other names such as (±)-1,2-Propane-1,1,2-d3-diamine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,1,2-Diaminopropane-d3 typically involves the deuteration of 1,2-diaminopropane. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .
化学反应分析
Types of Reactions: rac 1,1,2-Diaminopropane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
rac 1,1,2-Diaminopropane-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of rac 1,1,2-Diaminopropane-d3 involves its incorporation into chemical or biological systems where it acts as a tracer or a reactant. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation within the system. This helps in understanding the molecular targets and pathways involved in various processes .
相似化合物的比较
1,2-Diaminopropane: The non-deuterated version of the compound.
1,3-Diaminopropane: A structural isomer with different reactivity.
Ethylenediamine: A similar diamine with a shorter carbon chain.
Uniqueness: rac 1,1,2-Diaminopropane-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
属性
分子式 |
C3H10N2 |
|---|---|
分子量 |
77.14 g/mol |
IUPAC 名称 |
1,1,2-trideuteriopropane-1,2-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i2D2,3D |
InChI 键 |
AOHJOMMDDJHIJH-UHVFUKFASA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C)N)N |
规范 SMILES |
CC(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)

![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)
